Cas no 2228930-49-0 (3-(3,3-difluorocyclobutyl)-3-methylbutan-1-amine)

3-(3,3-Difluorocyclobutyl)-3-methylbutan-1-amine is a fluorinated cyclobutyl amine derivative with potential applications in pharmaceutical and agrochemical research. Its unique structure, featuring a difluorocyclobutyl group and a branched alkylamine chain, offers steric and electronic properties that may enhance binding affinity and metabolic stability in bioactive compounds. The difluorocyclobutyl moiety can influence lipophilicity and conformational rigidity, making it a valuable intermediate for drug discovery. This compound’s synthetic versatility allows for further functionalization, enabling the development of novel analogs. Its high purity and well-defined stereochemistry ensure reproducibility in research applications, supporting studies in medicinal chemistry and material science.
3-(3,3-difluorocyclobutyl)-3-methylbutan-1-amine structure
2228930-49-0 structure
商品名:3-(3,3-difluorocyclobutyl)-3-methylbutan-1-amine
CAS番号:2228930-49-0
MF:C9H17F2N
メガワット:177.234789609909
CID:6194604
PubChem ID:165841888

3-(3,3-difluorocyclobutyl)-3-methylbutan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-(3,3-difluorocyclobutyl)-3-methylbutan-1-amine
    • 2228930-49-0
    • EN300-1947716
    • インチ: 1S/C9H17F2N/c1-8(2,3-4-12)7-5-9(10,11)6-7/h7H,3-6,12H2,1-2H3
    • InChIKey: UZXFWVMHJAFEJE-UHFFFAOYSA-N
    • ほほえんだ: FC1(CC(C1)C(C)(C)CCN)F

計算された属性

  • せいみつぶんしりょう: 177.13290587g/mol
  • どういたいしつりょう: 177.13290587g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 158
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

3-(3,3-difluorocyclobutyl)-3-methylbutan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1947716-1.0g
3-(3,3-difluorocyclobutyl)-3-methylbutan-1-amine
2228930-49-0
1g
$1299.0 2023-05-31
Enamine
EN300-1947716-2.5g
3-(3,3-difluorocyclobutyl)-3-methylbutan-1-amine
2228930-49-0
2.5g
$2548.0 2023-09-17
Enamine
EN300-1947716-5.0g
3-(3,3-difluorocyclobutyl)-3-methylbutan-1-amine
2228930-49-0
5g
$3770.0 2023-05-31
Enamine
EN300-1947716-1g
3-(3,3-difluorocyclobutyl)-3-methylbutan-1-amine
2228930-49-0
1g
$1299.0 2023-09-17
Enamine
EN300-1947716-0.05g
3-(3,3-difluorocyclobutyl)-3-methylbutan-1-amine
2228930-49-0
0.05g
$1091.0 2023-09-17
Enamine
EN300-1947716-10.0g
3-(3,3-difluorocyclobutyl)-3-methylbutan-1-amine
2228930-49-0
10g
$5590.0 2023-05-31
Enamine
EN300-1947716-0.25g
3-(3,3-difluorocyclobutyl)-3-methylbutan-1-amine
2228930-49-0
0.25g
$1196.0 2023-09-17
Enamine
EN300-1947716-0.5g
3-(3,3-difluorocyclobutyl)-3-methylbutan-1-amine
2228930-49-0
0.5g
$1247.0 2023-09-17
Enamine
EN300-1947716-0.1g
3-(3,3-difluorocyclobutyl)-3-methylbutan-1-amine
2228930-49-0
0.1g
$1144.0 2023-09-17
Enamine
EN300-1947716-5g
3-(3,3-difluorocyclobutyl)-3-methylbutan-1-amine
2228930-49-0
5g
$3770.0 2023-09-17

3-(3,3-difluorocyclobutyl)-3-methylbutan-1-amine 関連文献

3-(3,3-difluorocyclobutyl)-3-methylbutan-1-amineに関する追加情報

Introduction to 3-(3,3-difluorocyclobutyl)-3-methylbutan-1-amine (CAS No. 2228930-49-0)

3-(3,3-difluorocyclobutyl)-3-methylbutan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2228930-49-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its unique structural features, which include a difluorocyclobutyl moiety and an amine functional group. The presence of fluorine atoms in the cyclobutyl ring introduces specific electronic and steric properties, making this molecule of considerable interest for synthetic applications and potential biological activity.

The difluorocyclobutyl substituent is particularly noteworthy due to its ability to modulate the reactivity and binding affinity of the molecule. Fluorine atoms are known for their ability to enhance metabolic stability, improve lipophilicity, and influence pharmacokinetic profiles of drug candidates. In recent years, there has been a growing emphasis on the development of fluorinated heterocycles as key structural elements in novel therapeutic agents. The incorporation of such moieties into pharmaceuticals has been associated with improved pharmacological properties, including increased binding affinity to biological targets and enhanced resistance to enzymatic degradation.

3-(3,3-difluorocyclobutyl)-3-methylbutan-1-amine represents a promising scaffold for further derivatization and exploration in drug discovery. The amine functional group at the 1-position provides a versatile handle for chemical modification, allowing for the introduction of additional pharmacophores or bioisosteric replacements. This flexibility makes it an attractive building block for medicinal chemists seeking to design molecules with tailored biological activities.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential interactions of this compound with biological targets with greater precision. Studies suggest that the difluorocyclobutyl moiety may interact favorably with certain protein pockets, potentially leading to inhibitory effects on enzymes or receptors involved in disease pathways. For instance, preliminary computational studies have indicated that this compound could exhibit inhibitory activity against certain kinases or other therapeutic targets, although further experimental validation is necessary.

The synthesis of 3-(3,3-difluorocyclobutyl)-3-methylbutan-1-amine presents unique challenges due to the complexity of the cyclobutane ring and the presence of fluorine atoms. However, recent developments in synthetic methodologies have made it more feasible to access such fluorinated heterocycles. Techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have been instrumental in constructing the desired framework efficiently. These advances have not only facilitated the preparation of this compound but also opened up new avenues for exploring related structures.

In the context of medicinal chemistry, the exploration of novel scaffolds like 3-(3,3-difluorocyclobutyl)-3-methylbutan-1-amine is driven by the need for innovative therapeutic solutions. The compound’s unique structural features offer opportunities to develop drugs with improved efficacy and reduced side effects compared to existing treatments. For example, fluorinated amine derivatives have shown promise in treating neurological disorders, infectious diseases, and cancer by modulating key biological pathways.

One particularly exciting area of research involves the use of difluorocyclobutyl containing compounds as probes for understanding enzyme mechanisms. The electronic properties introduced by fluorine atoms can provide insights into how enzymes recognize and bind substrates. By studying analogs like 3-(3,3-difluorocyclobutyl)-3-methylbutan-1-amine, researchers can gain valuable insights into these processes, which may lead to the development of more effective enzyme inhibitors.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its structural motifs make it a valuable intermediate in materials science, particularly in the development of advanced polymers and liquid crystals where fluorinated groups enhance material properties such as thermal stability and optical activity.

As our understanding of molecular interactions continues to evolve, compounds like 3-(3,3-difluorocyclobutyl)-3-methylbutan-1-amine are likely to play an increasingly important role in both academic research and industrial applications. The ongoing synthesis and characterization efforts will continue to uncover new possibilities for its use in drug discovery and beyond.

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